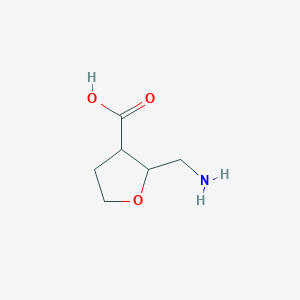![molecular formula C13H15NS B13291100 2-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B13291100.png)
2-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline is an organic compound that features a thiophene ring, an aniline moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline typically involves the reaction of 2-methyl aniline with 2-bromo-1-(thiophen-2-yl)ethane under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline nitrogen attacks the carbon-bromine bond, displacing the bromine atom and forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the thiophene or aniline rings are functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the aniline moiety can form hydrogen bonds with amino acid side chains.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-[1-(thiophen-3-yl)ethyl]aniline: Similar structure but with the thiophene ring attached at a different position.
2-Methyl-N-[1-(furan-2-yl)ethyl]aniline: Contains a furan ring instead of a thiophene ring.
2-Methyl-N-[1-(pyridin-2-yl)ethyl]aniline: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic semiconductors and light-emitting diodes.
Properties
Molecular Formula |
C13H15NS |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
2-methyl-N-(1-thiophen-2-ylethyl)aniline |
InChI |
InChI=1S/C13H15NS/c1-10-6-3-4-7-12(10)14-11(2)13-8-5-9-15-13/h3-9,11,14H,1-2H3 |
InChI Key |
GRVDJDQGLYOQOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(C)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-1-ol](/img/structure/B13291024.png)


![2-[(1-Methylcyclobutyl)methyl]thiolane-2-carbaldehyde](/img/structure/B13291032.png)
![2-{[1-(2-Hydroxyphenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13291036.png)




![3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole](/img/structure/B13291087.png)



